molecular formula C17H15N3O5 B2658781 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2034276-77-0

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2658781
CAS No.: 2034276-77-0
M. Wt: 341.323
InChI Key: DORQOCCCENJJOR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a coumarin scaffold (2H-chromen-2-one) with a pyrrolidine-oxadiazole moiety. The coumarin core is substituted with a methoxy group at position 8, while the pyrrolidine ring at position 3 of the coumarin is further functionalized with a 1,2,4-oxadiazole group.

Properties

IUPAC Name

8-methoxy-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-13-4-2-3-10-7-12(17(22)25-14(10)13)16(21)20-6-5-11(8-20)15-18-9-24-19-15/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQOCCCENJJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Overview

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article outlines its applications in chemistry, biology, medicine, and industry, supported by case studies and comparative analyses.

Key Properties

  • Molecular Formula : C16H18N4O4
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 2034276-77-0

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and functional group transformations.

Biology

The compound functions as a probe for investigating biological pathways. Its ability to interact with specific enzymes or receptors makes it valuable for studying biochemical processes. For instance, it has been shown to modulate enzyme activities, which can be crucial in understanding metabolic pathways.

Medicine

Research into the therapeutic properties of this compound has indicated potential applications in treating inflammatory diseases and cancer. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer activities by inhibiting specific cellular pathways.

Case Study: Anti-Cancer Activity
A study investigating the anticancer properties of similar oxadiazole derivatives demonstrated that they could induce apoptosis in cancer cells by activating caspase pathways. The unique structural characteristics of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one may enhance its efficacy in similar applications.

Industry

In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its photophysical properties make it suitable for applications requiring specific light absorption or emission characteristics.

Mechanism of Action

The mechanism of action of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Oxadiazole vs. Thiazole: The 1,2,4-oxadiazole group in the target compound may enhance metabolic stability compared to thiazole-containing analogs due to its resistance to enzymatic degradation.
  • Pyrrolidine vs.

Bioactivity Trends (Inferred from Analogues)

  • Antimicrobial Activity : Thiazole-coumarin hybrids (e.g., 3a-p ) show moderate to high activity against bacterial strains like S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .
  • Anticancer Potential: Imidazo-pyridine-coumarin hybrids (e.g., ) exhibit cytotoxicity via topoisomerase inhibition, though specific IC$ _{50} $ values are unreported in the provided evidence.

Physicochemical and Spectral Comparison

Property Target Compound (Oxadiazole-Pyrrolidine-Coumarin) Thiazole-Coumarin Hybrids Imidazo-Pyridine-Coumarin Hybrids
C=O Stretching (IR) ~1740–1680 cm$ ^{-1} $ (estimated) 1761–1669 cm$ ^{-1} $ 1720–1680 cm$ ^{-1} $
Aromatic $ ^1H $-NMR δ 6.8–8.0 ppm (predicted) δ 6.65–7.93 ppm δ 7.2–8.5 ppm
Heterocyclic Stability High (oxadiazole) Moderate (thiazole) Moderate (imidazo-pyridine)

Biological Activity

The compound 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one represents a unique structure combining oxadiazole and chromenone moieties, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
  • Molecular Formula : C16H16N4O4
  • Molecular Weight : 340.32 g/mol

Pharmacological Activities

Recent studies have highlighted various biological activities associated with compounds containing oxadiazole and chromenone structures. Here are some key findings:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study found that similar compounds demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Compounds with oxadiazole rings have also been reported to possess anti-inflammatory activities. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. The specific compound under discussion is hypothesized to exert similar effects based on its structural analogs .

Antimicrobial Activity

The antimicrobial potential of oxadiazole-containing compounds has been documented in various studies. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. The mode of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Oxadiazole Moiety : Variations in the substituents on the oxadiazole ring significantly influence the potency and selectivity against cancer cells.
  • Pyrrolidine Ring : The presence of a pyrrolidine group appears to enhance the interaction with biological targets, potentially increasing efficacy.
  • Methoxy Group : The methoxy substituent at the chromenone position has been linked to improved solubility and bioavailability, which are critical for therapeutic applications .

Case Studies

  • In Vitro Studies : A series of experiments conducted on synthesized oxadiazole derivatives demonstrated promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to evaluate cell viability across different concentrations of the compound, revealing IC50 values indicative of potent anticancer activity .
  • In Vivo Studies : Preliminary animal studies have shown that compounds similar to 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one can reduce tumor size significantly when administered at therapeutic doses, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

  • Methodology : The compound’s synthesis likely involves multi-step reactions. First, construct the 8-methoxy-2H-chromen-2-one core via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃) . Next, introduce the pyrrolidine-oxadiazole moiety. Oxadiazole rings can be formed via cyclization of amidoximes with carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents). Finally, conjugate the pyrrolidine-oxadiazole fragment to the chromenone core via a carbonyl linkage using carbodiimide-mediated amide bond formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Compare experimental 1^1H and 13^13C NMR shifts to computational predictions (e.g., using ChemDraw or ACD/Labs). Key signals include the methoxy group (~δ 3.8 ppm in 1^1H NMR) and the carbonyl resonance (~δ 160-170 ppm in 13^13C NMR) .
  • Elemental Analysis : Validate purity by matching experimental C, H, N, and O percentages to theoretical values (e.g., ±0.3% tolerance) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with the target structure .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodology : Prioritize enzyme inhibition assays targeting kinases or proteases, as the oxadiazole and coumarin moieties are known pharmacophores. Use fluorescence-based assays (e.g., trypsin-like proteases with fluorogenic substrates) to measure IC₅₀ values. Include positive controls (e.g., leupeptin for proteases) and validate results with dose-response curves .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-pyrrolidine intermediate?

  • Methodology :

  • Cyclization Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., ZnCl₂) for amidoxime cyclization. Monitor reaction progress via TLC or in situ IR to detect carbonyl intermediates .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to protect the pyrrolidine nitrogen during oxadiazole formation, reducing side reactions. Deprotect with TFA post-cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by employing microwave irradiation (e.g., 100°C, 30 min) .

Q. How do structural modifications (e.g., substituent position on oxadiazole or coumarin) affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the oxadiazole C-5 or coumarin C-6 positions. Compare IC₅₀ values in enzyme assays.
  • Computational Docking : Use AutoDock Vina to model interactions between analogs and target enzymes (e.g., thrombin). Prioritize modifications that enhance hydrogen bonding (e.g., nitro groups at C-8) .

Q. What strategies mitigate compound degradation during long-term stability studies?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation products via HPLC-MS. Identify labile groups (e.g., oxadiazole ring) and stabilize with cryopreservation (-80°C) or lyophilization .
  • pH Optimization : Conduct stability studies in buffers (pH 3–9) to identify degradation-prone conditions. Use citrate buffers (pH 4–5) for aqueous formulations .

Q. How can heterogeneous catalysis improve the sustainability of the synthesis?

  • Methodology : Replace traditional coupling agents (e.g., EDCI) with recyclable catalysts:

  • Zeolite-Supported Reagents : Use H-Y zeolite for amide bond formation, reducing waste.
  • Photocatalysis : Employ TiO₂ nanoparticles under UV light to activate coupling reactions, minimizing solvent use .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodology :

  • Purity Reassessment : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted starting materials) may skew bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., identical enzyme batches, buffer pH). Use statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodology :

  • Force Field Calibration : Re-optimize docking parameters (e.g., AMBER vs. CHARMM force fields) to better model π-π stacking between the coumarin core and aromatic enzyme residues.
  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .

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